molecular formula C4H6BrN3 B014220 4-Bromo-1-methyl-1H-pyrazol-5-amine CAS No. 105675-85-2

4-Bromo-1-methyl-1H-pyrazol-5-amine

Cat. No. B014220
CAS RN: 105675-85-2
M. Wt: 176.01 g/mol
InChI Key: ODFDZOQJRPDQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C4H6BrN3 and a molecular weight of 176.02 . It is a solid substance .

Physical and Chemical Properties This compound has a density of 1.9±0.1 g/cm3, a boiling point of 274.6±20.0 °C at 760 mmHg, and a melting point of 104 °C . It is stored in a cool, dry place in a tightly closed container .

Scientific Research Applications

Synthesis of 1,4’-Bipyrazoles

“4-Bromo-1-methyl-1H-pyrazol-5-amine” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Preparation of Solid Hexacoordinate Complexes

This compound may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in the field of coordination chemistry.

Synthesis of Various Pharmaceutical and Biologically Active Compounds

“4-Bromo-1-methyl-1H-pyrazol-5-amine” is also used in the synthesis of various pharmaceutical and biologically active compounds . This includes the development of new drugs and treatments for various diseases.

Preparation of Thio/Selenoether Ligands

The reactions of 4-bromo-1-(2-chloroethyl)-1H-pyrazole prepared from 4-bromopyrazole with the in situ generated PhSNa, PhSeNa, Na(2)S and Na(2)Se have resulted in thio/selenoether ligands . These ligands have potential applications in the field of organometallic chemistry.

Safety and Hazards

The compound is classified as irritating to eyes, respiratory system, and skin . In case of contact, it is advised to flush eyes and skin with plenty of water, and if swallowed or inhaled, seek medical aid .

properties

IUPAC Name

4-bromo-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BrN3/c1-8-4(6)3(5)2-7-8/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFDZOQJRPDQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344911
Record name 4-Bromo-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1H-pyrazol-5-amine

CAS RN

105675-85-2
Record name 4-Bromo-1-methyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105675-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-bromo-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-methyl-1H-pyrazol-5-amine
Reactant of Route 6
4-Bromo-1-methyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.